molecular formula C20H25ClN4O2S B2724548 N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-26-6

N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2724548
CAS RN: 946355-26-6
M. Wt: 420.96
InChI Key: MBUKTGCRSUEHSS-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25ClN4O2S and its molecular weight is 420.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has been conducted on synthesizing a series of analogs to study their effects as allosteric enhancers of the A1 adenosine receptor. Substitution at certain positions in the molecule showed a significant effect on activity, with specific aryl derivatives showing high activity in binding and functional experiments (Romagnoli et al., 2012).
  • Another study focused on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. The structure-activity relationship showed that certain substitutions were critical for potent antihistaminic activity (Iemura et al., 1986).
  • A novel approach was used to synthesize azo polymers for reversible optical storage, highlighting the potential of these compounds in materials science (Meng et al., 1996).

Potential Therapeutic Uses

  • Arylpiperazine derivatives were explored for their high-affinity 5-HT1A serotonin ligands, suggesting potential applications in psychiatric disorders (Glennon et al., 1988).
  • The crystal structure of a related compound was determined to establish the conformation, aiding in the understanding of its biological activities (Ozbey et al., 2001).
  • Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, including compounds related to the given chemical structure, have been developed, showing potential for creating pharmacologically active compounds (De et al., 2017).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-24-7-9-25(10-8-24)18(16-6-11-28-14-16)13-23-20(27)19(26)22-12-15-4-2-3-5-17(15)21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUKTGCRSUEHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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